molecular formula C10H6F3NO B1321819 (2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile CAS No. 62739-04-2

(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No. B1321819
CAS RN: 62739-04-2
M. Wt: 213.16 g/mol
InChI Key: UUHQFPZKTAMWSO-SOFGYWHQSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the trifluoromethyl group, the hydroxy group, and the nitrile group onto the appropriate carbon atoms. Trifluoromethylation is a common reaction in organic chemistry and can be achieved using various reagents . The introduction of the hydroxy and nitrile groups can be achieved through various functional group interconversion reactions.


Chemical Reactions Analysis

This compound could potentially undergo various chemical reactions. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions . The hydroxy group could potentially be deprotonated to form an alkoxide, which could then participate in various reactions. The nitrile group could undergo hydrolysis to form a carboxylic acid, among other reactions.

Scientific Research Applications

  • Molecular Structure and Conformation Analysis :

    • The crystal structure of a similar compound, (Z)-3-Phenyl-2-(trifluoromethyl)prop-2-enoic acid, demonstrates different conformations in its molecules, which forms a hydrogen-bonded dimer. This finding has implications for understanding the molecular behavior of similar compounds (Swenson, Lu, & Burton, 1997).
    • In another study, the photoisomerization of similar compounds, 3-amino-3-phenylprop-2-enenitriles, was explored using UV and 13C NMR spectroscopy. This research provides insights into the reaction mechanisms of these compounds (Chiacchio, Musumarra, & Purrello, 1988).
  • Photophysical Properties and Frontier Orbitals :

    • A study on derivatives of α,β-Unsaturated Acrylonitrile reported their conformational and molecular structures, photophysical properties, and frontier orbital energies. This research is valuable for understanding the electronic properties of these compounds and their potential applications in materials science (Percino et al., 2016).
  • Applications in Polymerization :

    • Research on the complexation of trifluoromethanesulphonates by their conjugate acid in different solvents provides foundational knowledge for the polymerization of ethylenic monomers. Such studies contribute to advancements in polymer chemistry and materials engineering (Souverain, Leborgne, Sauvet, & Sigwalt, 1980).
  • Anti-malarial Activity :

  • Studies on Photoluminescence :

    • Investigations into the optical and X-ray diffraction characteristics of crystals of similar compounds revealed that different crystal habits and sizes can lead to varying emission properties. This research can inform the design of materials for optoelectronic applications (Percino et al., 2017).

Future Directions

The study and application of trifluoromethyl-containing compounds is a vibrant field in organic chemistry . Future research could potentially explore the synthesis and reactions of this compound, as well as its potential applications in various fields.

properties

IUPAC Name

(Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO/c11-10(12,13)9-3-1-2-7(4-9)8(5-14)6-15/h1-4,6,15H/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHQFPZKTAMWSO-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C(=C/O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80614043
Record name (2Z)-3-Hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile

CAS RN

62739-04-2
Record name (2Z)-3-Hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80614043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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